molecular formula C10H6ClNO B15329283 4-Chloroquinoline-5-carbaldehyde

4-Chloroquinoline-5-carbaldehyde

Cat. No.: B15329283
M. Wt: 191.61 g/mol
InChI Key: DSFMDOZTLNXXGL-UHFFFAOYSA-N
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Description

4-Chloroquinoline-5-carbaldehyde is a chlorinated quinoline derivative featuring a chlorine atom at the 4-position and an aldehyde (-CHO) group at the 5-position of the heterocyclic ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. For instance, highlights that chloroquine derivatives undergo metabolic transformations involving aldehyde intermediates, which may include structurally related compounds like this compound .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

4-chloroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-8-4-5-12-9-3-1-2-7(6-13)10(8)9/h1-6H

InChI Key

DSFMDOZTLNXXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-5-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method involves the reaction of 4-chloroquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and formylation reactions under controlled conditions. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

4-Chloroquinoline-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can inhibit the formation of haemozoin, generate reactive oxygen species, and target lipids. These actions contribute to its antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Series

5-Chloroquinoline-8-carbaldehyde (CAS: 1260794-21-5)
  • Structure : Chlorine at position 5, aldehyde at position 6.
  • Molecular Weight: 191.61 g/mol (vs. ~195.62 g/mol estimated for 4-Chloroquinoline-5-carbaldehyde).
  • Applications: Primarily used as a laboratory reagent (e.g., fluorochemical research).
4-Amino-7-chloroquinoline Derivatives
  • Metabolic Relevance: indicates that chloroquine and hydroxychloroquine metabolize into aldehydes (e.g., "49-aldehyde," possibly a positional analog of this compound) and carboxy derivatives. These intermediates are critical in drug clearance pathways .

Pyrimidine and Thiazole Derivatives

4-Amino-2-chloropyrimidine-5-carbaldehyde (Similarity: 0.80)
  • Core Structure: Pyrimidine ring (two nitrogen atoms) vs. quinoline’s fused benzene-pyridine system.
  • Substituents: Chlorine at position 2, amino at 4, and aldehyde at 4.
4-Chlorothiazole-5-carbaldehyde (Similarity: 0.71)
  • Core Structure : Thiazole (five-membered ring with sulfur and nitrogen).
  • Substituents : Chlorine and aldehyde groups.
  • Reactivity: The thiazole ring’s electron-rich nature contrasts with quinoline’s aromatic system, leading to divergent reactivity in nucleophilic additions .

Data Table: Key Attributes of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Similarity Score Key Applications/Notes
This compound Quinoline Cl (4), CHO (5) ~195.62 (estimated) - Suspected metabolic intermediate
5-Chloroquinoline-8-carbaldehyde Quinoline Cl (5), CHO (8) 191.61 - Laboratory reagent
4-Amino-2-chloropyrimidine-5-carbaldehyde Pyrimidine Cl (2), NH₂ (4), CHO (5) - 0.80 Kinase inhibitor research
4-Chlorothiazole-5-carbaldehyde Thiazole Cl (4), CHO (5) - 0.71 Agrochemical synthesis

Functional Group and Positional Effects

  • Aldehyde Position: In this compound, the aldehyde at position 5 may enhance electrophilicity, favoring nucleophilic attacks (e.g., in Schiff base formation). In contrast, 5-Chloroquinoline-8-carbaldehyde’s aldehyde at position 8 could exhibit steric hindrance, reducing reactivity .
  • Chlorine Substitution: Chlorine’s electron-withdrawing effect directs electrophilic substitution to specific ring positions. For example, in this compound, the chlorine at position 4 may deactivate the adjacent ring positions, influencing subsequent derivatization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Chloroquinoline-5-carbaldehyde, and how do reaction conditions influence product purity?

  • Methodological Answer : The Vilsmeier-Haack reaction is a common approach for formylating quinoline derivatives. For this compound, this involves reacting 4-chloroquinoline with a formylating agent (e.g., DMF/POCl₃) under controlled temperatures (0–5°C initially, then room temperature). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) to optimize quenching time. Purification via column chromatography (silica gel, gradient elution) is critical due to byproducts like phosphorylated intermediates .
  • Key Data : Adjusting POCl₃ stoichiometry (1.2–1.5 eq.) minimizes side reactions. Yields typically range 60–75% after purification.

Q. How should researchers characterize this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to identify the aldehyde proton (δ 9.8–10.2 ppm) and quinoline ring protons (δ 7.5–8.9 ppm).
  • IR : Confirm the aldehyde C=O stretch (1690–1710 cm⁻¹) and C-Cl vibration (750–800 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (calc. for C₁₀H₇ClNO: 192.02 g/mol). Cross-validate with elemental analysis (C, H, N) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all synthetic steps due to volatile reagents (e.g., POCl₃).
  • Waste Disposal : Quench reaction residues with ice-cold sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers for incineration .
  • Emergency Measures : For skin contact, wash immediately with 10% ethanol/water solution to neutralize residual aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond angles or electron density maps (e.g., aldehyde group disorder) often arise from poor crystal quality. Optimize crystallization using vapor diffusion (dichloromethane/hexane). Refine structures with SHELXL, applying TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Example : A 2024 study resolved positional ambiguity in the aldehyde moiety by collecting data at 100 K, reducing thermal motion artifacts .

Q. What strategies mitigate side reactions during Schiff base synthesis using this compound?

  • Methodological Answer :

  • Condition Optimization : Use anhydrous solvents (e.g., THF) and molecular sieves to suppress hydration of the aldehyde.
  • Catalysis : Employ Sc(OTf)₃ (5 mol%) to accelerate imine formation while minimizing hydrolysis.
  • Workup : Extract products with ethyl acetate (pH 7–8) to isolate Schiff bases from unreacted amines. Monitor by HPLC (C18 column, acetonitrile/water) .
    • Data Conflict Note : Discrepancies in reported yields (50–90%) may arise from amine nucleophilicity or steric hindrance.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian16 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. The C-5 aldehyde group withdraws electron density, activating the C-4 chlorine for substitution.
  • Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rates (e.g., SNAr with piperidine). Correlate Hammett σ values of substituents with reaction efficiency .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Methodological Answer :

  • Heat Management : Use jacketed reactors for exothermic formylation steps. Maintain temperatures <10°C during POCl₃ addition.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches. Validate purity via DSC (melting point: 112–114°C) .
  • Yield Loss : Scaling from 1g to 100g often reduces yields by 10–15% due to mixing inefficiencies. Optimize stirring rates (500–700 rpm) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety Compliance : NFDI4Chem guidelines for FAIR data management .
  • Spectral Libraries : PubChem and CAS Common Chemistry for reference data .

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